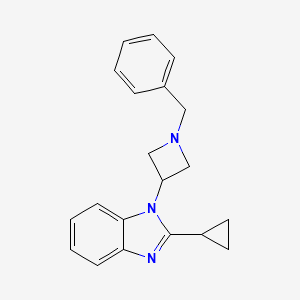

![molecular formula C20H18N4O2S B6459713 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548989-00-8](/img/structure/B6459713.png)

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[4-(Quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione (QPBTD) is an organobenzothiazole compound with a wide range of applications in scientific research. It is a member of the benzothiazole family, which is composed of heterocyclic aromatic compounds that are known to be biologically active. QPBTD has been used in a variety of scientific research applications, including as an inhibitor of enzymes and as an antioxidant. The compound has also been studied for its potential to modulate the activity of certain proteins.

Applications De Recherche Scientifique

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has been used in a variety of scientific research applications. It has been studied as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been studied for its potential to modulate the activity of certain proteins, such as histone deacetylases (HDACs). In addition, this compound has been studied as an antioxidant, and has been found to be effective at scavenging free radicals and reducing oxidative damage.

Mécanisme D'action

Target of Action

The compound 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It has been found to exhibit antibacterial activity , suggesting that its primary targets are likely bacterial cells.

Mode of Action

It is known that similar compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by binding to certain receptors, thereby inhibiting their normal function.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist , it may affect pathways related to these neurotransmitters. For instance, it could potentially interfere with the synthesis, release, or reuptake of these neurotransmitters, thereby affecting neural signaling.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drug-like properties of a compound, including parameters such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors, which can impact a compound’s bioavailability.

Result of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound may also have the ability to inhibit the growth of certain bacteria.

Avantages Et Limitations Des Expériences En Laboratoire

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a relatively simple compound to synthesize, and the reaction is typically complete within 4-6 hours. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound can be toxic at high concentrations, and should be handled with caution in the laboratory.

Orientations Futures

There are a number of potential future directions for research on 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential to modulate the activity of certain proteins. In addition, further studies could be conducted to explore the compound’s potential to inhibit the activity of certain enzymes, such as COX-2 and LOX. Finally, further studies could be conducted to explore the compound’s potential to reduce oxidative damage and scavenge free radicals.

Méthodes De Synthèse

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can be synthesized from the reaction of 4-chloroquinoline, piperazine, and benzothiazole-1,1-dione. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at a temperature of 130-140°C. The reaction is generally complete within 4-6 hours. The product is then isolated by recrystallization in ethanol.

Analyse Biochimique

Biochemical Properties

Compounds with similar structures, such as quinoline and benzothiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of non-covalent bonds, such as hydrogen bonds and π-π stacking interactions, which can influence the activity of the target biomolecules .

Cellular Effects

Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-(4-quinolin-4-ylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c25-27(26)19-8-4-2-6-16(19)20(22-27)24-13-11-23(12-14-24)18-9-10-21-17-7-3-1-5-15(17)18/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKMLYIQJLEMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=NC3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline](/img/structure/B6459631.png)

![7-methoxy-3-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6459638.png)

![1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane](/img/structure/B6459653.png)

![7-methoxy-3-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6459665.png)

![3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6459667.png)

![2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid](/img/structure/B6459670.png)

![3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6459678.png)

![4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile](/img/structure/B6459682.png)

![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6459685.png)

![4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459695.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459701.png)

![3-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459719.png)

![3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459727.png)